Product packaging for 1-(3-Bromophenyl)piperidine hydrochloride(Cat. No.:CAS No. 2375259-03-1)

1-(3-Bromophenyl)piperidine hydrochloride

Cat. No.: B2557422
CAS No.: 2375259-03-1
M. Wt: 276.6
InChI Key: CTUYTAZWPFBHPE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and the pharmaceutical industry. researchgate.netnih.gov Piperidine-containing compounds are integral to the design of numerous drugs and are found in more than twenty classes of pharmaceuticals and a wide variety of natural alkaloids. researchgate.netnih.gov The versatility of the piperidine scaffold allows it to serve as a core structure in drug development, offering a combination of conformational flexibility and the ability to form strong binding interactions with biological targets. researchgate.net

Derivatives of piperidine exhibit a vast range of pharmacological activities, including analgesic, anti-cancer, anti-diabetic, anti-inflammatory, antimicrobial, and antipsychotic properties. ijnrd.org Their widespread use stems from their ability to be synthetically modified, enabling researchers to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com This adaptability has made piperidine derivatives a "privileged structural motif" in the quest for new therapeutic agents. researchgate.net Beyond pharmaceuticals, these compounds also serve as crucial intermediates in the synthesis of agrochemicals, specialty chemicals, and are used in materials science. ijnrd.orgnbinno.com

Research Context of Aryl-Substituted Piperidines

Aryl-substituted piperidines, where an aromatic ring system is attached to the piperidine core, represent a particularly important subclass. The introduction of an aryl group can significantly influence the molecule's biological activity and physical properties. These compounds are frequently investigated for their effects on the central nervous system, with applications in the development of treatments for neurological and psychiatric disorders. researchgate.netmdpi.com

The synthesis of N-aryl piperidines is a key area of research, with methods being developed to efficiently create diverse collections of these compounds for screening in drug discovery programs. scispace.com The specific positioning of substituents on the aryl ring, such as the bromine atom in 1-(3-Bromophenyl)piperidine (B1335598) hydrochloride, allows for further chemical modification. This reactive site can be used in cross-coupling reactions to build more complex molecular architectures, making these compounds valuable building blocks for chemists. nbinno.com The study of aryl-substituted piperidines continues to be a dynamic field, driven by their potential to yield novel compounds with significant biological and material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrClN B2557422 1-(3-Bromophenyl)piperidine hydrochloride CAS No. 2375259-03-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYTAZWPFBHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 3 Bromophenyl Piperidine Hydrochloride

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for derivatization, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Direct nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of 1-(3-bromophenyl)piperidine (B1335598) is generally challenging. The SNAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups, usually positioned ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The piperidine (B6355638) group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making the direct displacement of the bromine atom by common nucleophiles an unfavorable process. libretexts.org

However, the substitution of the bromine atom is efficiently achieved through palladium-catalyzed cross-coupling reactions, which have become powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orglibretexts.org

Key Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgdiva-portal.org This method is widely used to synthesize biaryl compounds and is tolerant of a wide variety of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.org This allows for the synthesis of more complex diaryl or alkyl-aryl amines. The choice of phosphine (B1218219) ligands is crucial for the success of this reaction. wikipedia.orgnih.gov

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura Coupling R-B(OH)₂ (Boronic Acid)C-C (Aryl-Aryl)Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine ligands
Buchwald-Hartwig Amination R₂NH (Amine)C-N (Aryl-Amine)Pd₂(dba)₃ / XPhos, BINAP, etc.

The bromine substituent can be converted into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce a wide range of functionalities.

Lithiation: Aryl bromides can undergo a bromine-lithium exchange reaction when treated with a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is typically fast, even at low temperatures (e.g., -78 °C), and results in the formation of an aryllithium species. This powerful nucleophile can then react with a diverse array of electrophiles. A similar compound, 1-(3-bromobenzyl)piperidine, has been shown to undergo this Br-Li exchange.

Reaction with Electrophiles:

Carbonyl compounds (aldehydes, ketones, esters): Forms corresponding alcohols or ketones.

Carbon dioxide (CO₂): Forms a carboxylic acid after acidic workup.

Isocyanates: Forms amides.

Boronic esters: Forms boronic esters, which can be used in subsequent Suzuki coupling reactions.

Grignard Reactions: The reaction of 1-(3-bromophenyl)piperidine with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) can form the corresponding Grignard reagent, 1-(3-(magnesiobromo)phenyl)piperidine. wikipedia.org Grignard reagents are strong nucleophiles and strong bases, reacting with a wide range of electrophiles in a manner similar to organolithium compounds. researchgate.net However, their preparation requires strictly anhydrous conditions. wikipedia.org

TransformationReagentIntermediate FormedSubsequent Reaction with Electrophile (E+)
Lithiation n-BuLi, s-BuLiAryllithiumForms C-E bond
Grignard Formation Mg metalGrignard Reagent (Ar-MgBr)Forms C-E bond

Transformations of the Piperidine Ring

The saturated piperidine ring, while generally stable, can undergo specific transformations, particularly at positions adjacent to the nitrogen atom (α-positions).

The piperidine ring is a fully saturated heterocycle and is therefore resistant to reduction under typical catalytic hydrogenation conditions. The aromatic phenyl ring could potentially be reduced under harsh conditions (e.g., Birch reduction or high-pressure hydrogenation), but this would fundamentally alter the core structure.

Oxidation of the piperidine ring, however, is a known transformation. The C-H bonds alpha to the nitrogen atom are susceptible to oxidation.

Oxidation to Lactams: N-acyl or N-aryl piperidines can be oxidized to the corresponding piperidin-2-ones (lactams) using various oxidizing agents, such as iron(II)-hydrogen peroxide systems. researchgate.net

Formation of N-Acyliminium Ions: Chemical oxidation can generate N-acyliminium ion intermediates. nih.gov These electrophilic species can then be trapped by nucleophiles, leading to the introduction of a substituent at the α-position of the piperidine ring. Reagents like hypervalent iodine compounds have been used for this purpose. nih.gov

Dehydrogenation: Catalytic dehydrogenation can convert the piperidine ring into its aromatic counterpart, pyridine (B92270), resulting in a pyridinium (B92312) salt. This process typically requires high temperatures and a transition metal catalyst, such as platinum or palladium on carbon (Pt/C or Pd/C). scispace.com

Direct functionalization of the C-H bonds of the piperidine ring is a modern synthetic strategy to introduce substituents without constructing the ring from scratch. Lithiation is a key method for achieving this.

α-Lithiation: The protons on the carbon atoms adjacent to the nitrogen (the C2 and C6 positions) are the most acidic protons on the piperidine ring, although they are only weakly acidic. In the presence of a strong base like n-butyllithium or sec-butyllithium, especially when complexed with a ligand such as (-)-sparteine (B7772259) or TMEDA (tetramethylethylenediamine), deprotonation can occur at the C2 position. acs.org This creates a nucleophilic lithiated intermediate that can be trapped with various electrophiles, allowing for the stereoselective introduction of substituents at the C2 position. acs.org

PositionReaction TypeReagentsResult
C2 C-H Lithiations-BuLi / TMEDA, then Electrophile (E+)Introduction of an electrophile at the C2 position
C2 OxidationFe(II)/H₂O₂Formation of a lactam (piperidin-2-one)
Ring DehydrogenationPd/C, High Temp.Formation of the corresponding pyridinium salt

Acid-Base Equilibrium Studies of Piperidine Hydrochlorides

1-(3-Bromophenyl)piperidine hydrochloride is the salt formed from the reaction of the weak base 1-(3-bromophenyl)piperidine with the strong acid hydrochloric acid (HCl). In aqueous solution, the salt dissociates, and the resulting piperidinium (B107235) ion exists in equilibrium with its conjugate base.

The equilibrium can be represented as: C₁₁H₁₅BrN⁺-H (aq) + H₂O (l) ⇌ C₁₁H₁₄BrN (aq) + H₃O⁺ (aq)

The acidity of the solution is determined by the acid dissociation constant (Kₐ) of the piperidinium cation. The pKₐ is a measure of the strength of this conjugate acid. For the unsubstituted piperidinium ion, the pKₐ is approximately 11.12. wikipedia.orgnih.gov This indicates that piperidine is a relatively strong base for an amine. masterorganicchemistry.com

Because the hydrochloride salt is formed from a weak base and a strong acid, its aqueous solution is acidic due to the hydrolysis of the piperidinium ion, which produces hydronium ions (H₃O⁺) as shown in the equilibrium above. The precise pKₐ of 1-(3-bromophenyl)piperidinium hydrochloride would be influenced by the electronic effects of the 3-bromophenyl substituent, but it is expected to be in a similar range to that of the parent piperidinium ion.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-Bromophenyl)piperidine (B1335598) hydrochloride, the protonated piperidine (B6355638) ring and the substituted benzene (B151609) ring present distinct NMR signatures.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively. The formation of the hydrochloride salt causes the piperidine nitrogen to be protonated, leading to a downfield shift for the adjacent protons compared to the free base.

The expected signals for 1-(3-Bromophenyl)piperidine hydrochloride are:

Aromatic Protons (Ar-H): Four protons on the 3-bromophenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution pattern, they would present as a complex multiplet or as distinct signals. The proton ortho to the bromine atom and the proton between the two substituents would likely be the most deshielded.

Piperidine Protons (α to Nitrogen): The four protons on the carbons adjacent to the positively charged nitrogen atom (-N⁺H-) would be significantly deshielded, appearing as a broad multiplet further downfield than in the neutral amine.

Piperidine Protons (β and γ to Nitrogen): The remaining six protons of the piperidine ring would appear as multiplets in the aliphatic region (typically δ 1.5-2.0 ppm).

Ammonium (B1175870) Proton (-N⁺H-): A broad singlet corresponding to the proton on the nitrogen may be observed, though its chemical shift can be highly variable and it may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH ~ 6.8 - 7.5 Multiplet (m) 4H
Piperidine CH₂ (α) ~ 3.2 - 3.6 Multiplet (m) 4H
Piperidine CH₂ (β, γ) ~ 1.6 - 2.2 Multiplet (m) 6H

Note: Data is predictive and based on general principles. Actual experimental values may vary based on solvent and instrument conditions.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the 3-bromophenyl ring. The carbon atom bonded to the bromine (C-Br) would have a chemical shift around δ 122 ppm. The carbon atom bonded to the piperidine nitrogen (C-N) would be found further downfield (~δ 150 ppm). The remaining four aromatic CH carbons would appear between δ 115-131 ppm.

Piperidine Carbons: Three distinct signals are expected for the piperidine ring due to symmetry. The α-carbons (adjacent to the nitrogen) would be downfield (~δ 50-55 ppm), the β-carbons would be further upfield (~δ 25-30 ppm), and the γ-carbon would be in a similar region (~δ 23-28 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-N ~ 150
Aromatic CH ~ 115 - 131
Aromatic C-Br ~ 122
Piperidine Cα ~ 50 - 55
Piperidine Cβ ~ 25 - 30

Note: Data is predictive and based on general principles. Actual experimental values may vary based on solvent and instrument conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., within the piperidine ring and the aromatic ring), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. For this compound, electrospray ionization (ESI) would likely be used. The spectrum would show the molecular ion peak for the free base, [C₁₁H₁₄BrN]⁺, after the loss of HCl.

The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₄BrN). Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the bromine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

N-H Stretching: A key feature in the IR spectrum of the hydrochloride salt would be a broad and strong absorption band in the region of 2400-2700 cm⁻¹, characteristic of the N⁺-H stretching vibration of a secondary ammonium salt.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would be found in the fingerprint region, typically around 1200 cm⁻¹.

C-Br Stretching: A strong absorption corresponding to the C-Br stretch would be expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of each element (C, H, N, Br, Cl) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₁H₁₅BrClN. A close match between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₅BrClN)

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 47.76
Hydrogen H 1.01 5.46
Bromine Br 79.90 28.89
Chlorine Cl 35.45 12.82

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of this technique, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the public domain at this time.

While crystallographic data for analogous or isomeric compounds may exist, the strict focus of this article is solely on this compound. Therefore, in the absence of published research, a detailed analysis of its solid-state structure cannot be provided.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometry of molecules. researchgate.netnih.gov For 1-(3-Bromophenyl)piperidine (B1335598), DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netfigshare.com

The process begins with geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This optimized structure corresponds to the most probable geometry of the molecule in the gas phase. tandfonline.com For the 1-(3-Bromophenyl)piperidine cation, calculations would reveal key structural parameters. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.gov The C-N bond connecting the phenyl ring to the piperidine nitrogen and the C-Br bond are of particular interest. DFT calculations on similar bromophenyl compounds have been used to compare theoretical bond lengths and angles with experimental data from X-ray crystallography, often showing good agreement. researchgate.netresearchgate.net

Beyond geometry, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Phenylpiperidine-like Structures This table presents typical bond length and angle values derived from DFT calculations on analogous structures to illustrate expected parameters for 1-(3-Bromophenyl)piperidine.

ParameterTypical Calculated Value
C-N (Aryl-Piperidine) Bond Length (Å)~1.38 - 1.42
C-Br Bond Length (Å)~1.90 - 1.92
C-N-C (Piperidine Ring) Bond Angle (°)~111 - 113
C-C-Br (Aromatic Ring) Bond Angle (°)~119 - 121

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For 1-(3-Bromophenyl)piperidine, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net The HOMO is typically localized over the electron-rich regions of the molecule, such as the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom, highlighting potential sites for nucleophilic attack. nih.govresearchgate.net Analysis of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Example FMO Analysis Data from DFT Calculations on a Bromophenyl-containing Heterocycle This table shows representative energy values for illustrating the concept of FMO analysis.

ParameterIllustrative Energy Value (eV)
HOMO Energy-6.5
LUMO Energy-2.2
HOMO-LUMO Gap (ΔE)4.3

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. nih.gov This method provides quantitative insight into charge distribution, hybridization, and stabilizing intramolecular interactions. researchgate.net

NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov These interactions stabilize the molecule. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). In 1-(3-Bromophenyl)piperidine, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds within the piperidine ring, or into the π system of the bromophenyl ring. These interactions influence the molecule's geometry and stability. figshare.comresearchgate.net Furthermore, NBO analysis provides natural atomic charges, offering a more chemically meaningful description of the charge distribution than other methods like Mulliken population analysis. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like 1-(3-Bromophenyl)piperidine are highly dependent on their three-dimensional shape or conformation.

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For N-substituted phenylpiperidines, a key question is the orientation of the phenyl group, which can be either axial or equatorial. Computational methods, such as molecular mechanics or DFT, can be used to calculate the energy of these different conformers. Studies on related 4-phenylpiperidines have shown that the energy difference between phenyl-axial and phenyl-equatorial conformers can be small, suggesting that both may be accessible under physiological conditions. nih.gov For 1-(3-Bromophenyl)piperidine, the bulky bromophenyl group would be expected to strongly prefer the equatorial position to minimize steric clashes with the axial hydrogens of the piperidine ring.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. ajchem-a.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.govnih.gov For 1-(3-Bromophenyl)piperidine hydrochloride, MD simulations could be used to explore its stability, how it interacts with water molecules, and its dynamic conformational landscape, revealing the flexibility of the piperidine ring and the rotation around the C-N bond. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and structural confirmation.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. scispace.com Theoretical ¹H and ¹³C NMR spectra for 1-(3-Bromophenyl)piperidine can be computed. The calculated chemical shifts are then compared to experimental values, often showing a strong linear correlation. Such calculations are valuable for assigning specific peaks in the experimental spectrum to particular atoms in the molecule, especially for complex structures. For example, DFT calculations on the closely related 1-(4-chlorophenyl)piperazine (B178656) have successfully predicted its NMR spectra. scispace.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net The calculation provides a set of harmonic frequencies and their corresponding intensities. These theoretical frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and other factors, but they can be scaled by an empirical factor to achieve better agreement. figshare.com The predicted vibrational spectrum is invaluable for assigning the various absorption bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-Br stretches.

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Phenylpiperazine Analog This table illustrates the typical correlation between observed and DFT-calculated (scaled) vibrational modes.

Vibrational ModeExperimental IR Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
ν(N-H)30993105N-H Stretching
ν(C-H)29542958Piperazine (B1678402) C-H Stretching
ν(C=C)15961599Aromatic Ring Stretching
ν(C-Cl)10911095C-Cl Stretching

Data adapted from a study on 1-(4-Chlorophenyl) piperazine. scispace.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). sid.ir A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. rsc.org

For reactions involving 1-(3-Bromophenyl)piperidine, such as its synthesis via nucleophilic aromatic substitution or other functionalizations, DFT calculations can be used to model the entire reaction pathway. rsc.org For example, in the synthesis of N-aryl piperidines, calculations can help determine whether the reaction proceeds via a direct displacement or a more complex mechanism involving intermediates.

In Silico Modeling for Structure-Based Research

Molecular docking simulations on related N-benzyl-piperidine derivatives have been employed to explore their binding modes within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies help in understanding how the piperidine scaffold orients itself within the binding pocket and how substitutions on the phenyl ring influence interactions with key amino acid residues. For instance, computational docking and molecular dynamics have indicated that specific derivatives can form favorable complexes with both cholinesterases, with binding free energy estimations highlighting key interactions. nih.gov

QSAR studies on series of 4-phenylpiperidine (B165713) derivatives have been conducted to build models that correlate molecular descriptors with biological activities, such as mu opioid agonism. nih.gov These models can help in predicting the activity of new analogs and in understanding the structural requirements for potency. Such studies often reveal the importance of steric and electronic properties of the substituents on the phenyl ring. nih.gov For halogenated compounds, parameters describing the size, position, and electronegativity of the halogen atom are often critical in these models. nih.gov

The insights from these computational approaches on analogous structures can be extrapolated to hypothesize the behavior of this compound. The 3-bromo substitution on the phenyl ring is expected to significantly influence the molecule's electronic distribution and steric profile. In a hypothetical receptor binding scenario, the bromophenyl moiety could engage in various non-covalent interactions, including hydrophobic and halogen bonding interactions, with the amino acid residues of a target protein. The piperidine ring, a common scaffold in many centrally acting agents, likely serves as a key anchoring element.

To illustrate the potential interactions and properties that would be investigated in a typical in silico study of a compound like 1-(3-Bromophenyl)piperidine, the following data tables conceptualize the type of information that would be generated.

Table 1: Conceptual Molecular Docking and Interaction Analysis

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Receptor A-8.5Tyr123, Phe234π-π stacking, Halogen bond
Hypothetical Receptor A-8.5Trp345, Leu189Hydrophobic
Hypothetical Receptor B-7.2Asp101Ionic bond (with piperidine N)
Hypothetical Receptor B-7.2Ser150Hydrogen bond

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound against defined targets are not publicly available.

Table 2: Conceptual QSAR Model Contribution of the 3-Bromo Substituent

Molecular DescriptorContribution to ActivityInterpretation
Steric (e.g., Molar Refractivity)PositiveIndicates a favorable steric interaction in the binding pocket.
Electronic (e.g., Hammett constant σ)PositiveSuggests that the electron-withdrawing nature of bromine enhances activity.
Lipophilicity (e.g., clogP)PositiveHigher lipophilicity may improve membrane permeability or hydrophobic interactions.

Note: This table represents a conceptual output from a QSAR study and is intended to illustrate the potential influence of the 3-bromo substituent.

These computational approaches are fundamental in modern medicinal chemistry for guiding the synthesis of new derivatives with improved pharmacological profiles. nih.gov By predicting how modifications to the chemical structure, such as altering the position or nature of the halogen substituent on the phenyl ring, will affect binding affinity and selectivity, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of Bromophenyl Piperidine Scaffolds

General Principles of SAR in Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly significant structural motif in drug design, found in over 70 FDA-approved drugs. enamine.netnih.gov Its prevalence is due to its ability to serve as a versatile scaffold, influencing key properties like molecular conformation, basicity, and lipophilicity. nih.govthieme-connect.com SAR studies on piperidine derivatives revolve around several key principles:

The Piperidine Ring as a Scaffold: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents. This three-dimensional arrangement is critical for fitting into the binding sites of biological targets like receptors and enzymes. thieme-connect.com The ring itself can engage in van der Waals and hydrophobic interactions.

The Role of the Nitrogen Atom: The basicity of the piperidine nitrogen is a crucial determinant of its pharmacological profile. At physiological pH, this nitrogen is often protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. The pKa of this nitrogen can be modulated by the electronic effects of substituents on either the piperidine or attached aromatic rings. thieme-connect.comslideshare.net

Impact of Substituents: The nature, position, and orientation (axial vs. equatorial) of substituents on the piperidine ring profoundly affect a compound's activity. slideshare.net Substituents can influence:

Potency and Selectivity: By making additional favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) with the target. thieme-connect.com

Physicochemical Properties: Affecting solubility, lipophilicity (LogP), and metabolic stability. thieme-connect.compharmaceutical-business-review.com For instance, introducing polar groups can increase aqueous solubility, while bulky alkyl groups can enhance lipophilicity.

Pharmacokinetics: Altering absorption, distribution, metabolism, and excretion (ADME) profiles. pharmaceutical-business-review.com

A generalized SAR exploration for a phenylpiperidine scaffold is depicted below, showing potential points of modification.

Modification SitePotential Structural ChangesIntended SAR Exploration
A (Aromatic Ring) Substitution (halogens, alkyl, alkoxy), Ring variation (e.g., pyridine (B92270), thiophene)Probe electronic effects, hydrophobic interactions, and hydrogen bonding capacity.
B (Piperidine Ring) Alkylation, Hydroxylation, FluorinationInvestigate steric tolerance, introduce new interaction points, and alter conformation.
C (Nitrogen Atom) Variation of N-substituent (alkyl, benzyl (B1604629), etc.)Modulate basicity and explore additional binding pockets.

Influence of Bromine Substitution Pattern on Molecular Interactions

The presence and position of a bromine atom on the phenyl ring of a phenylpiperidine scaffold, as in 1-(3-bromophenyl)piperidine (B1335598), have a significant impact on its molecular properties and potential biological interactions. nih.gov Halogen atoms like bromine are not mere bulky hydrophobic substituents; they possess unique electronic characteristics that can be exploited in drug design.

Lipophilicity: The bromine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. wikipedia.org However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding.

Halogen Bonding: A key interaction involving bromine is the halogen bond. This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (known as the σ-hole) interacts favorably with a Lewis base, such as the oxygen of a carbonyl group or a nitrogen atom in a protein backbone or side chain. nih.gov The strength of this interaction depends on the position of the bromine. For instance, studies on brominated quinolone derivatives have shown that intermolecular halogen bonding is observed when the bromine is at the para or ortho position, influencing crystal packing and potentially receptor binding. nih.gov The meta-position in 1-(3-bromophenyl)piperidine would orient the σ-hole in a specific spatial direction, which could be critical for targeted interactions.

The following table summarizes the influence of the bromine substituent.

PropertyInfluence of Bromine AtomConsequence for Molecular Interaction
Inductive Effect Strong electron withdrawal (-I)Alters electron density of the phenyl ring, affecting pi-stacking and electrostatic interactions.
Lipophilicity Increases overall hydrophobicityEnhances binding to hydrophobic pockets and can improve membrane permeability. wikipedia.org
Steric Bulk Larger than hydrogen or fluorineCan provide better shape complementarity with a binding site or cause steric hindrance.
Halogen Bonding Can act as a halogen bond donorForms specific, directional interactions with Lewis bases (e.g., C=O, -OH) in a binding site. nih.gov

Stereochemical Considerations in Bromophenyl Piperidines

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in SAR because biological systems are inherently chiral. thieme-connect.comslideshare.net While the parent molecule 1-(3-bromophenyl)piperidine is achiral, the introduction of substituents onto the piperidine ring can create one or more chiral centers, leading to stereoisomers (enantiomers and diastereomers) that may have vastly different pharmacological properties. thieme-connect.com

Creation of Chiral Centers: Introducing a substituent at any position on the piperidine ring other than C4 will create a chiral center. For example, a methyl group at the 2-position would result in (R)- and (S)-enantiomers. Disubstituted piperidines can exist as multiple diastereomers (e.g., cis and trans isomers), each with its own unique shape. nih.gov

Differential Binding of Stereoisomers: Enantiomers can exhibit different affinities and efficacies for their biological targets. One enantiomer may fit perfectly into a chiral binding site, while the other fits poorly or not at all, leading to significant differences in potency. thieme-connect.com For example, in a series of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring was crucial for improving potency. researchgate.net

Conformational Restriction: The stereochemistry of substituents influences the preferred conformation of the piperidine ring. For example, in 4-alkyl-4-(m-hydroxyphenyl)-piperidines, bulky 4-alkyl substituents can force the phenyl ring into an axial conformation, which in turn affects how the molecule presents itself to its receptor. nih.gov The relative stereochemistry of substituents (cis vs. trans) dictates their spatial relationship and can be the deciding factor in whether a molecule is active or inactive. nih.gov

The importance of stereochemistry is highlighted in the table below, using hypothetical examples based on general principles.

CompoundStereochemistryExpected Biological ActivityRationale
(R)-2-methyl-1-(3-bromophenyl)piperidineR-enantiomerHigh AffinityThe methyl group is oriented towards a specific hydrophobic pocket in the receptor.
(S)-2-methyl-1-(3-bromophenyl)piperidineS-enantiomerLow AffinityThe methyl group causes a steric clash with the receptor surface, preventing optimal binding.
cis-3,4-dimethyl-1-(3-bromophenyl)piperidinecis-diastereomerActiveThe relative orientation of the two methyl groups allows for a perfect fit within the binding site.
trans-3,4-dimethyl-1-(3-bromophenyl)piperidinetrans-diastereomerInactiveThe alternative spatial arrangement of the methyl groups prevents the molecule from adopting the required binding conformation.

Design Strategies for Analogues and Derivatives

The design of analogues based on the 1-(3-bromophenyl)piperidine scaffold aims to improve potency, selectivity, and pharmacokinetic properties. Strategies often involve systematic modifications to probe the chemical space around the core structure.

Aromatic Ring Modification:

Positional Isomerism: Moving the bromine atom to the ortho or para positions can help determine the optimal position for halogen bonding or hydrophobic interactions and assess steric tolerance at different points around the ring. nih.gov

Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) can fine-tune electronic properties and lipophilicity. Fluorine can act as a hydrogen bond acceptor, while iodine is a stronger halogen bond donor.

Bioisosteric Replacement: Replacing the bromine with other groups of similar size and electronic character (e.g., CF₃, CN) can probe the nature of the interaction. For instance, a series of N-benzyl piperidines were synthesized with various substituents on the benzyl ring to explore their effects on transporter affinity. nih.gov

Piperidine Ring Substitution:

Introduction of Substituents: Adding small alkyl or polar groups (e.g., -CH₃, -OH, -F) at different positions (C2, C3, C4) can explore new binding interactions and modulate the pKa of the piperidine nitrogen. thieme-connect.com The position of substituents on the piperidine ring can be critical for activity. thieme-connect.com

Conformational Constraint: Introducing rigid structures, such as fused or bridged rings, can lock the piperidine into a specific conformation. pharmaceutical-business-review.com This reduces the entropic penalty upon binding and can provide valuable information about the bioactive conformation.

N-Substituent Modification:

The hydrogen atom on the piperidine nitrogen (in the hydrochloride salt form) can be replaced with various alkyl or arylalkyl groups. This strategy is common in the development of phenylpiperidine-based opioids and CNS agents to explore additional hydrophobic pockets and modulate basicity. wikipedia.orgpainphysicianjournal.com

A systematic approach to analogue design might follow the workflow in the table below.

Design StrategyExample ModificationGoal of Modification
Probe Halogen Position Synthesize 1-(2-bromophenyl)piperidine (B176462) and 1-(4-bromophenyl)piperidine (B1277246).Determine the optimal vector for halogen bonding and steric interactions.
Vary Halogen Identity Replace Br with F, Cl, or I at the meta-position.Fine-tune lipophilicity and the nature of non-covalent interactions (H-bond vs. Halogen bond).
Explore Piperidine C4 Introduce a 4-methyl or 4-hydroxyl group.Probe for steric or polar interactions deep within the binding pocket.
Introduce Chirality Synthesize (R/S)-3-methyl analogues.Investigate stereochemical preferences of the biological target.

By employing these strategies, medicinal chemists can systematically map the SAR of the bromophenyl piperidine scaffold, leading to the development of derivatives with optimized pharmacological profiles.

Applications in Advanced Organic Synthesis and Materials Science Research

1-(3-Bromophenyl)piperidine (B1335598) Hydrochloride as a Key Intermediate in Complex Molecule Synthesis

In the field of medicinal chemistry and advanced organic synthesis, 1-(3-Bromophenyl)piperidine hydrochloride is recognized as a key intermediate. The piperidine (B6355638) heterocycle is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The compound's utility lies in its bifunctional nature: the piperidine group can influence properties like solubility and biological receptor affinity, while the bromophenyl group acts as a versatile chemical handle for constructing more complex molecular architectures.

The bromine atom on the phenyl ring is the primary site for synthetic modification, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern drug discovery, enabling chemists to forge new bonds with high precision and efficiency. libretexts.org By participating in these transformations, 1-(3-Bromophenyl)piperidine can be elaborated into a wide array of derivatives, serving as a crucial step in the multi-step synthesis of active pharmaceutical ingredients (APIs). mdpi.com

Key palladium-catalyzed reactions for which 1-(3-Bromophenyl)piperidine is a suitable precursor include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgwikipedia.org This is one of the most widely used methods for constructing biaryl structures, which are common in pharmaceuticals.

Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It allows for the synthesis of complex diaryl or alkyl-aryl amines, expanding the structural diversity achievable from the starting material.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures. wikipedia.orglibretexts.org These motifs are valuable in materials science and as intermediates in the synthesis of other complex molecules. nih.gov

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene, providing another route to C-C bond formation. wikipedia.orgorganic-chemistry.org

The strategic application of these reactions allows for the systematic modification of the 1-(3-Bromophenyl)piperidine scaffold, enabling the exploration of structure-activity relationships during the drug development process.

Reaction TypeCoupling PartnerBond FormedResulting Structure Motif
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidCarbon-Carbon (C-C)(3-(Piperidin-1-yl)biphenyl) derivative
Buchwald-Hartwig AminationPrimary/Secondary AmineCarbon-Nitrogen (C-N)N-Aryl-(3-(piperidin-1-yl)phenyl)amine derivative
Sonogashira CouplingTerminal AlkyneCarbon-Carbon (C-C)1-(3-(Alkynyl)phenyl)piperidine derivative
Heck ReactionAlkeneCarbon-Carbon (C-C)1-(3-(Vinyl)phenyl)piperidine derivative

Integration into Novel Polymeric Systems

The structural characteristics of this compound make it a theoretical candidate for use as a monomer in the synthesis of novel polymeric systems. The presence of a single, reactive aryl bromide group allows it to potentially function as an "end-capping" agent or, if modified to a bifunctional monomer, as a repeating unit in a polymer chain. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for polymerization in a process known as Suzuki polycondensation. This method is a powerful technique for creating conjugated polymers, which are of significant interest in materials science for applications in electronics and photonics.

In a hypothetical Suzuki polycondensation, a diboronic acid derivative could be reacted with a dihalogenated aromatic compound. If 1-(3-Bromophenyl)piperidine were first converted to a derivative containing two reactive sites (e.g., (3-(piperidin-1-yl)phenyl-1,X-diboronic acid) or a dihalo-derivative), it could be incorporated as a monomer. The piperidine substituent would be a pendant group on the polymer backbone, potentially imparting unique properties to the final material, such as enhanced solubility in organic solvents, altered film-forming capabilities, or specific thermal characteristics.

However, a review of current scientific literature indicates that while the polymerization of monomers containing piperidine cycles has been explored, the specific integration of 1-(3-Bromophenyl)piperidine into polymeric systems is not a well-documented area of research. nih.gov Its application in this field remains largely a conceptual possibility based on established polymerization methodologies.

Potential Polymerization MethodRequired Monomer FunctionalityRole of 1-(3-Bromophenyl)piperidinePotential Polymer Feature
Suzuki PolycondensationAryl dihalide + Aryl diboronic acidPrecursor to a difunctional monomerConjugated backbone with pendant piperidine groups
Chain-growth PolymerizationVinyl or other polymerizable groupPrecursor to a functionalized styrene (B11656) or acrylate (B77674) monomerNon-conjugated backbone with pendant piperidine-phenyl groups

Exploration in Catalysis Research

In the domain of catalysis, this compound serves as a valuable precursor for the synthesis of specialized ligands, particularly those used in organometallic catalysis. The development of new ligands is crucial for improving the efficiency, selectivity, and scope of catalytic reactions. The structure of this compound is well-suited for the creation of P,N-type ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor atom.

A common synthetic strategy involves the conversion of the aryl bromide functionality into a phosphine (B1218219) group. nih.govorganic-chemistry.org This can be achieved through a lithium-halogen exchange reaction, where the aryl bromide is treated with an organolithium reagent (like n-butyllithium) to generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with a chlorophosphine, such as chlorodiphenylphosphine, to form a new carbon-phosphorus bond.

The resulting molecule, (3-(piperidin-1-yl)phenyl)diphenylphosphine, is a P,N-chelating ligand. The nitrogen atom of the piperidine ring and the phosphorus atom of the diphenylphosphine (B32561) group can coordinate simultaneously to a single metal center. Such bidentate ligands are known to form stable complexes with transition metals like palladium, rhodium, and nickel, which are widely used as catalysts. The specific steric and electronic properties conferred by the piperidinyl and phenyl groups can influence the performance of the resulting metal catalyst in various chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Research in this area focuses on designing and synthesizing novel ligands to achieve greater control over catalytic processes.

Starting MaterialKey Synthetic TransformationProductPotential Application
1-(3-Bromophenyl)piperidine1. Lithiation (e.g., with n-BuLi) 2. Reaction with Chlorodiphenylphosphine (ClPPh₂)(3-(Piperidin-1-yl)phenyl)diphenylphosphine (a P,N-Ligand)Ligand for transition metal catalysts (e.g., Palladium, Rhodium) in cross-coupling or hydrogenation reactions.

Future Research Directions for 1 3 Bromophenyl Piperidine Hydrochloride

The exploration of 1-(3-bromophenyl)piperidine (B1335598) hydrochloride and its derivatives continues to be a fertile ground for chemical and pharmaceutical research. The inherent structural motifs of the bromophenyl and piperidine (B6355638) groups offer significant opportunities for modification and application in medicinal chemistry and materials science. Future research is poised to focus on several key areas, aiming to enhance synthetic efficiency, predictive accuracy, sustainability, and the diversity of available compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)piperidine hydrochloride, and how can purity (>95%) be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving bromophenyl intermediates and piperidine derivatives. To achieve high purity, employ chromatographic purification (e.g., flash column chromatography) and confirm purity using HPLC or GC-MS. Solvent selection (e.g., anhydrous conditions) and stoichiometric control of reactants (e.g., bromophenyl precursors) are critical to minimize byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substitution patterns on the phenyl and piperidine rings.
  • FT-IR to identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
  • X-ray crystallography for absolute configuration verification (if crystalline).
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds .

Q. What solubility and stability considerations are critical for experimental design involving this compound?

  • Methodological Answer : The hydrochloride salt enhances water solubility but requires pH-controlled buffers (e.g., pH 3–5) to prevent freebase precipitation. Stability studies under varying temperatures (4°C vs. ambient) and light exposure should precede long-term storage. Use argon/vacuum sealing for hygroscopic samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to predict transition states and energy barriers for bromophenyl-piperidine coupling. Use software like Gaussian or ORCA to simulate reaction mechanisms. Pair computational insights with high-throughput screening (e.g., varying catalysts like Pd/Cu) to validate theoretical predictions experimentally .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., in vitro binding vs. functional cellular assays). Apply meta-analysis tools to quantify effect sizes and heterogeneity across studies .

Q. How can factorial design improve the optimization of reaction conditions for scale-up synthesis?

  • Methodological Answer : Design a 2³ factorial experiment to test variables:
  • Temperature (e.g., 80°C vs. 100°C),
  • Catalyst loading (e.g., 5 mol% vs. 10 mol%),
  • Reaction time (12h vs. 24h).
    Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. What advanced techniques elucidate the compound’s degradation products under stressed conditions?

  • Methodological Answer : Subject the compound to forced degradation (e.g., heat, UV light, acidic/alkaline hydrolysis). Analyze degradants via LC-MS/MS with high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to reference libraries. Use kinetic modeling to predict shelf-life .

Q. How do steric and electronic effects of the 3-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Perform Hammett plot analyses using para- and meta-substituted analogs to quantify electronic effects. Compare reaction rates (e.g., Suzuki-Miyaura coupling) with steric maps generated via molecular docking software. Correlate results with crystallographic data to validate steric hindrance models .

Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines?

  • Methodological Answer :
    Combine medicinal chemistry (SAR studies), in silico docking (e.g., AutoDock for target binding prediction), and pharmacokinetic modeling (e.g., ADMET prediction). Validate hits using rodent models for bioavailability and toxicity profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
    Replicate experiments using standardized protocols (e.g., ASTM methods for melting point determination). Cross-validate spectral data with reference standards from authoritative databases (e.g., NIST Chemistry WebBook). Publish detailed experimental conditions (e.g., solvent, instrument calibration) to enable direct comparisons .

Q. What statistical frameworks are suitable for reconciling inconsistent bioactivity data across studies?

  • Methodological Answer :
    Apply Bayesian hierarchical models to account for inter-study variability. Use sensitivity analyses to identify outlier datasets. Report confidence intervals rather than single-point estimates to contextualize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.